{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a propyl substituent at position 2 and a methanamine (-CH2NH2) group at position 7 of the bicyclic core.
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
(2-propylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C10H14N4/c1-2-3-8-6-10-12-5-4-9(7-11)14(10)13-8/h4-6H,2-3,7,11H2,1H3 |
InChI Key |
TZFKFPDSJMUGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=CC=NC2=C1)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of {2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-propylpyrazole with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares {2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine with structurally related pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations:
- Position 2 Substitutents: Propyl, isopropyl, methyl, ethyl, and phenyl groups are common. Propyl groups may enhance lipophilicity compared to smaller alkyl or aromatic substituents .
- Position 7 Modifications: Methanamine introduces a primary amine, enabling hydrogen bonding, while morpholine (as in ) or ketone groups (as in ) alter electronic properties and solubility.
Pharmacological and Physicochemical Properties
- Methanamine vs. Other Groups: The primary amine in the target compound may improve water solubility and receptor binding compared to morpholine (electron-rich) or ketone (electron-withdrawing) groups .
- Antimicrobial activity in related compounds (e.g., ) correlates with substituent electronic profiles .
Biological Activity
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of anti-tubercular properties. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Pyrazolo[1,5-a]pyrimidines, including this compound, are characterized by their ability to inhibit mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis (M.tb) infections. The mechanism involves binding between specific enzyme subunits, which disrupts ATP production essential for bacterial growth and survival .
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrimidines are extensive. Key activities include:
- Anti-tubercular Activity : Several derivatives have shown potent activity against M.tb in vitro and in vivo. For instance, compounds derived from this scaffold have been identified through high-throughput screening as promising anti-tubercular agents with low cytotoxicity and effective action within macrophages .
- Inhibition of Enzyme Targets : Research indicates that these compounds do not primarily inhibit traditional targets such as cell-wall biosynthesis or iron uptake but may act through alternative pathways, including interference with metabolic processes within the bacteria .
Synthesis and Structure–Activity Relationships (SAR)
A study synthesized a series of pyrazolo[1,5-a]pyrimidin-7-amines and evaluated their anti-mycobacterial activity. The results highlighted several key findings:
- Compound Variability : The most effective compounds contained specific substituents at the 3 and 5 positions of the phenyl rings, demonstrating a clear structure-activity relationship. For example, compounds with a 3-(4-fluoro)phenyl group exhibited significant inhibition of M.tb growth with minimal side effects on human cells .
- In Vitro Efficacy : Compounds were tested against various strains of M.tb, showing minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL. Notably, some analogues maintained their efficacy even in the presence of resistance mechanisms typically observed in drug-resistant strains .
Comparative Biological Activity Table
| Compound Name | MIC (µg/mL) | Target | Notes |
|---|---|---|---|
| Compound 11 | 0.2 | M.tb | Effective against both drug-sensitive and resistant strains |
| Compound 21 | 0.5 | M.tb | Low cytotoxicity in human cell lines |
| Compound 28 | 1.0 | M.tb | Shows potential for further development as an anti-TB agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
